molecular formula C24H29N3O3S B11310156 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B11310156
M. Wt: 439.6 g/mol
InChI Key: LVTCGAKGTIOUIM-UHFFFAOYSA-N
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Description

2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a methoxyphenoxy group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3-methoxyphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptobenzimidazole to form the benzodiazole core. Finally, the compound is reacted with 2-methylpiperidine and ethanone to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-{[2-(3-HYDROXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE.

Scientific Research Applications

2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(2-{[2-(3-HYDROXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The unique combination of functional groups in 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE gives it distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and binding affinity, while the benzodiazole core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O3S/c1-18-8-5-6-13-26(18)23(28)17-27-22-12-4-3-11-21(22)25-24(27)31-15-14-30-20-10-7-9-19(16-20)29-2/h3-4,7,9-12,16,18H,5-6,8,13-15,17H2,1-2H3

InChI Key

LVTCGAKGTIOUIM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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